Carbonothioic acid, O-((4-methoxyphenyl)methyl) S-phenyl ester
Description
Its structure features an O-substituted (4-methoxyphenyl)methyl group and an S-phenyl ester moiety.
Properties
CAS No. |
62778-21-6 |
|---|---|
Molecular Formula |
C15H14O3S |
Molecular Weight |
274.3 g/mol |
IUPAC Name |
(4-methoxyphenyl)methyl phenylsulfanylformate |
InChI |
InChI=1S/C15H14O3S/c1-17-13-9-7-12(8-10-13)11-18-15(16)19-14-5-3-2-4-6-14/h2-10H,11H2,1H3 |
InChI Key |
CMDFIEPFYJDNNW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)COC(=O)SC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Carbonothioic acid, O-((4-methoxyphenyl)methyl) S-phenyl ester typically involves the reaction of thiocarbonic acid derivatives with appropriate phenolic compounds. One common method includes the esterification of thiocarbonic acid with 4-methoxybenzyl alcohol and phenol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the formation of the ester bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Carbonothioic acid, O-((4-methoxyphenyl)methyl) S-phenyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ester group into corresponding alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted phenyl esters.
Scientific Research Applications
Chemistry: In chemistry, Carbonothioic acid, O-((4-methoxyphenyl)methyl) S-phenyl ester is used as an intermediate in the synthesis of more complex molecules
Biology and Medicine: This compound has been studied for its potential biological activities. It may exhibit antimicrobial or anticancer properties, making it a candidate for drug development. Researchers are exploring its interactions with biological targets to understand its mechanism of action and therapeutic potential.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and polymers. Its reactivity and stability make it suitable for various applications, including coatings, adhesives, and sealants.
Mechanism of Action
The mechanism by which Carbonothioic acid, O-((4-methoxyphenyl)methyl) S-phenyl ester exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may modulate oxidative stress and inflammatory responses.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The compound’s structure places it within the broader family of carbonothioic acid esters. Key structural analogs include:
Key Observations :
- The O-((4-methoxyphenyl)methyl) group introduces steric bulk and electron-donating methoxy effects, contrasting with simpler O-methyl or O-benzyl groups.
Physicochemical Properties
Molecular Weight and Stability
- O-((4-Methoxyphenyl)methyl) S-phenyl ester : Estimated molecular weight ~286 g/mol (C₁₅H₁₄O₃S).
- O-Methyl S-phenyl ester (C₉H₁₀O₂S): Molecular weight 168 g/mol .
- S-(4-Isocyanatophenyl) O-methyl ester : Higher polarity due to the isocyanate group (C₉H₈N₂O₂S, MW 224) .
The methoxy group likely enhances solubility in polar solvents compared to non-polar analogs like O-benzyl derivatives .
Reactivity
- Thermal Stability : Bulkier substituents (e.g., (4-methoxyphenyl)methyl) may improve thermal stability relative to O-methyl analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
